

Spectroscopic data for 6-(1-Pyrrolidinyl)nicotinaldehyde characterization

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Compound of Interest

Compound Name: 6-(1-Pyrrolidinyl)nicotinaldehyde

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Characterization of 6-(1-Pyrrolidinyl)nicotinaldehyde: A Technical Guide

Disclaimer: Experimental spectroscopic data for **6-(1-Pyrrolidinyl)nicotinaldehyde** is not readily available in public scientific literature. This guide provides a summary of its known properties, a proposed synthetic protocol, and expected spectroscopic characteristics based on analogous compounds and established principles of analytical chemistry. This information is intended to guide researchers in the synthesis and characterization of this compound.

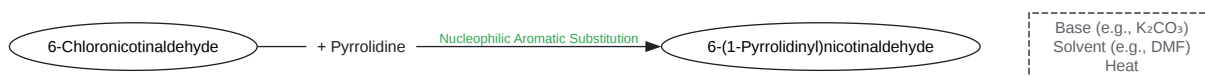
Compound Identification and Physical Properties

6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative. Its basic properties are summarized below.

Property	Value	Source
CAS Number	261715-39-3	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[1]
Molecular Weight	176.22 g/mol	[1]
Appearance	Solid	
Melting Point	89 °C	[2]

Proposed Synthesis

A plausible synthetic route to **6-(1-Pyrrolidinyl)nicotinaldehyde** involves the nucleophilic aromatic substitution of a suitable starting material such as 6-chloronicotinaldehyde with pyrrolidine.



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Caption: Proposed synthesis of **6-(1-Pyrrolidinyl)nicotinaldehyde**.

Experimental Protocol for Synthesis

The following is a general procedure for the synthesis of **6-(1-Pyrrolidinyl)nicotinaldehyde**:

- **Reaction Setup:** To a round-bottom flask, add 6-chloronicotinaldehyde (1 equivalent), pyrrolidine (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).
- **Solvent Addition:** Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Reaction Conditions:** Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for the characterization of **6-(1-Pyrrolidinyl)nicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ^1H NMR Spectroscopy

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aldehyde (-CHO)	9.8 - 10.0	Singlet	1H
Pyridine Ring	7.5 - 8.5	Multiplets	3H
Pyrrolidine Ring (α -CH ₂)	3.4 - 3.6	Triplet	4H
Pyrrolidine Ring (β -CH ₂)	1.9 - 2.1	Multiplet	4H

3.1.2. ^{13}C NMR Spectroscopy

Carbon	Expected Chemical Shift (ppm)
Aldehyde (C=O)	185 - 195
Pyridine Ring (C-N)	155 - 165
Pyridine Ring (C-CHO)	130 - 140
Pyridine Ring (CH)	110 - 150
Pyrrolidine Ring (α -C)	45 - 55
Pyrrolidine Ring (β -C)	20 - 30

3.1.3. General NMR Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Parameters: Use a standard pulse sequence with a spectral width of -2 to 12 ppm and a sufficient number of scans for a good signal-to-noise ratio.
- ^{13}C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm.

Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Frequency (cm^{-1})	Intensity
C=O Stretch (Aldehyde)	1680 - 1710	Strong
C-H Stretch (Aldehyde)	2720 - 2820	Medium
C=C and C=N Stretch (Aromatic)	1400 - 1600	Medium
C-N Stretch (Tertiary Amine)	1250 - 1350	Medium
C-H Stretch (Aliphatic)	2850 - 2960	Medium

3.2.1. General IR Experimental Protocol

- Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters: Scan over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

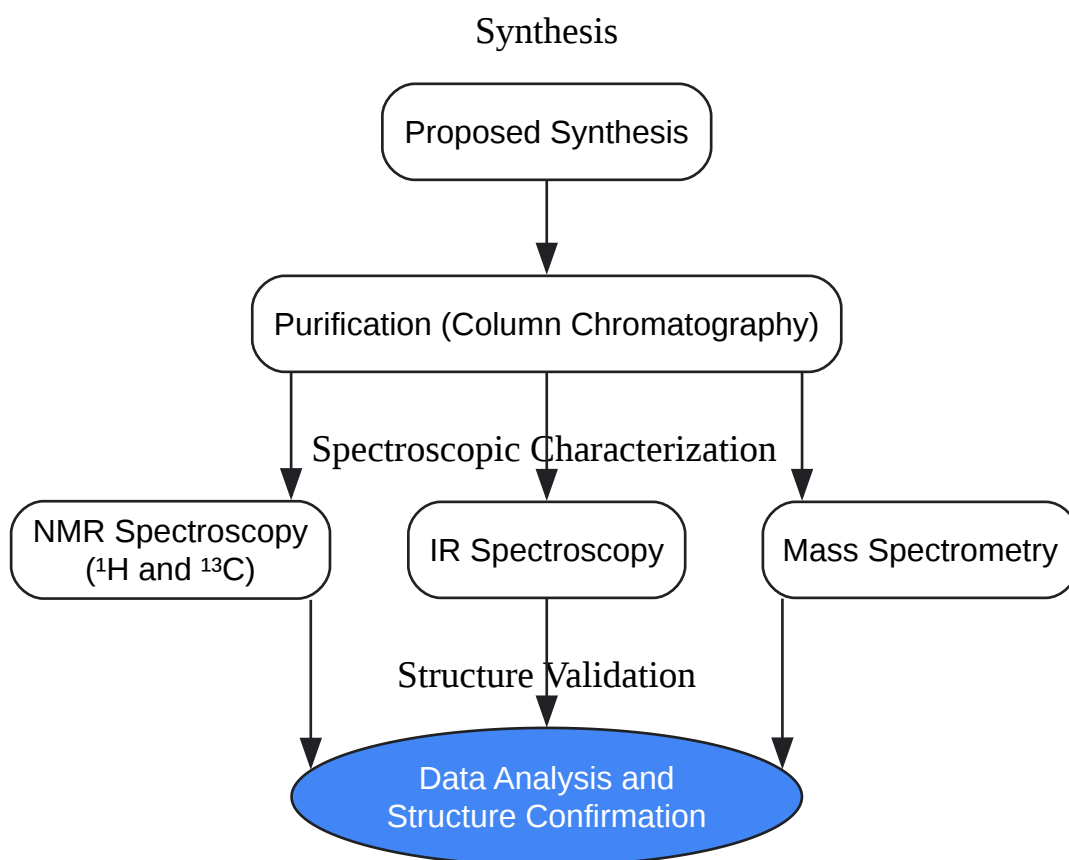
Ion	Expected m/z
$[\text{M}]^+$ (Molecular Ion)	176.22
$[\text{M}-\text{H}]^+$	175
$[\text{M}-\text{CHO}]^+$	147

3.3.1. General MS Experimental Protocol

- Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Analysis: Acquire the mass spectrum in positive ion mode to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **6-(1-Pyrrolidinylnicotinaldehyde)**.



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Caption: Workflow for synthesis and characterization.

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References

- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
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